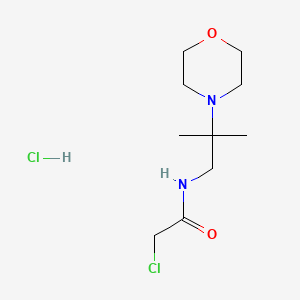

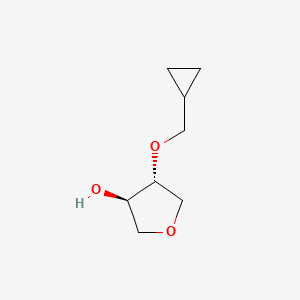

(3R,4R)-4-(cyclopropylmethoxy)tetrahydrofuran-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

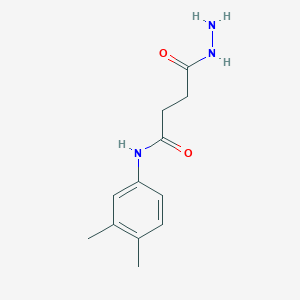

(3R,4R)-4-(cyclopropylmethoxy)tetrahydrofuran-3-ol, also known as CP-THF, is a chiral building block used in the synthesis of various compounds. It is a cyclic ether with a cyclopropylmethyl group attached to one of the carbons. This compound has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry.

Applications De Recherche Scientifique

Palladium-Catalyzed Synthesis

Palladium-catalyzed oxidative cyclization and alkoxycarbonylation reactions have been utilized to synthesize highly substituted tetrahydrofurans, demonstrating the compound's role in forming structurally complex organic frameworks. This method offers a versatile approach to accessing tetrahydrofuran derivatives, which are core structures in numerous natural products and pharmaceuticals (Gabriele et al., 2000).

Catalytic Synthesis Methods

The development of new catalytic methods for constructing tetrahydrofurans highlights the importance of these structures in organic synthesis. These methods enable the efficient and regioselective synthesis of tetrahydrofurans from simple organic reagents, underscoring the utility of "(3R,4R)-4-(cyclopropylmethoxy)tetrahydrofuran-3-ol" in facilitating complex synthetic transformations (Grandjean & Nicewicz, 2013).

Biomass-Derived Furanic Compounds Reduction

The catalytic reduction of biomass-derived furanic compounds to produce tetrahydrofurfuryl alcohol and related chemicals is another significant application. This process exemplifies the compound's role in sustainable chemistry, converting renewable resources into valuable chemicals and fuels (Nakagawa, Tamura, & Tomishige, 2013).

Multienzymatic Cascade Processes

Multienzymatic cascade processes have been employed to synthesize enantiopure tetrahydrofurans, demonstrating the compound's utility in enantioselective synthesis. These processes provide a highly efficient and environmentally friendly route to these valuable synthons, showcasing the application of "(3R,4R)-4-(cyclopropylmethoxy)tetrahydrofuran-3-ol" in biocatalysis and green chemistry (Brenna et al., 2017).

Propriétés

IUPAC Name |

(3R,4R)-4-(cyclopropylmethoxy)oxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-7-4-10-5-8(7)11-3-6-1-2-6/h6-9H,1-5H2/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXENRNDGKCGLQQ-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2COCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CO[C@@H]2COC[C@H]2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-4-(cyclopropylmethoxy)oxolan-3-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride](/img/structure/B2464164.png)

![[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2464165.png)

![4-butyl-1-((2-chloro-4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2464166.png)

![(5,6-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B2464170.png)

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide](/img/structure/B2464179.png)